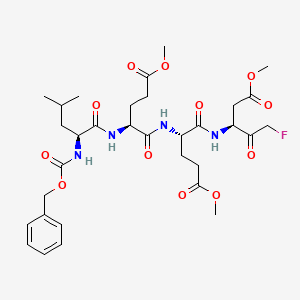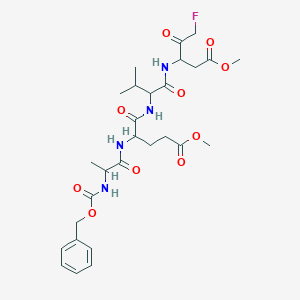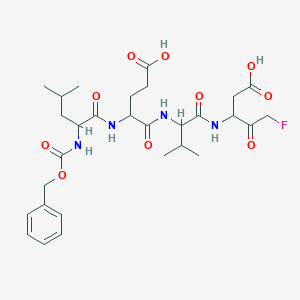
Protein SSX4 (161-180)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Protein SSX4
Aplicaciones Científicas De Investigación
Cancer/Testis Antigens and Cancer Immunotherapy
Protein SSX4, as a member of the SSX gene family, is significantly relevant in cancer research. It has been observed that the SSX genes (including SSX4) are aberrantly expressed in various cancer types such as melanoma. These genes are predominantly expressed in the testis and, to a lesser extent, the thyroid, but not in other normal tissues. This unique expression pattern categorizes them as cancer/testis antigens. The SSX proteins, including SSX4, are considered potential targets for cancer immunotherapy protocols (N. R. dos Santos et al., 2000).
Protein-Protein Interactions in Cancer
Another aspect of SSX4's significance in cancer research is its interaction with other proteins. For instance, the SSX2 protein, closely related to SSX4, interacts with proteins like RAB3IP and SSX2IP. These interactions are important in understanding the mechanisms underlying normal and malignant cellular growth. Although this research focuses on SSX2, it indirectly highlights the potential role of SSX4 in similar interactions and pathways (D. D. de Bruijn et al., 2002).
T Cell Immune Response and Immunotherapy
In immunotherapy research, the SSX proteins are noted for their role in eliciting T cell immune responses in cancer patients. One study found that certain epitopes within the SSX family, including SSX4, can induce strong cytotoxic T lymphocyte (CTL) immune responses, suggesting their potential use in peptide-mediated immunotherapy for SSX-expressing tumors (Yangdong He et al., 2008).
Role in Genetic Recombination
The SSX family, including SSX4, shares similarities with other proteins involved in genetic recombination, such as the uvsX protein from bacteriophage T4. Studies on these proteins provide insights into the DNA-binding properties and mechanisms of action in genetic recombination processes, which are vital for understanding cellular repair and replication mechanisms (J. Griffith and T. Formosa, 1985).
Propiedades
Secuencia |
KHAWTHRLRERKQLVVYEEI |
|---|---|
Fuente |
Homo sapiens (human) |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Sinónimo |
Protein SSX4 (161-180) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





